2-[(4-chlorophenyl)sulfanyl]-N'-isonicotinoylethanehydrazonamide
Description
2-[(4-Chlorophenyl)sulfanyl]-N'-isonicotinoylethanehydrazonamide is a synthetic organic compound featuring a sulfanyl (thioether) bridge linking a 4-chlorophenyl group to an ethanehydrazonamide backbone, with an isonicotinoyl (pyridine-4-carbonyl) substituent. This structure combines aromatic, heterocyclic, and hydrazide functionalities, which are often associated with biological activity, particularly in antimicrobial, antitumor, or enzyme-inhibitory contexts . The compound’s crystallographic and electronic properties are influenced by the electron-withdrawing chlorine atom on the phenyl ring and the hydrogen-bonding capabilities of the hydrazonamide and isonicotinoyl groups.
Properties
IUPAC Name |
N-[(Z)-[1-amino-2-(4-chlorophenyl)sulfanylethylidene]amino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4OS/c15-11-1-3-12(4-2-11)21-9-13(16)18-19-14(20)10-5-7-17-8-6-10/h1-8H,9H2,(H2,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVHNYUSNHGUGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=NNC(=O)C2=CC=NC=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1SC/C(=N/NC(=O)C2=CC=NC=C2)/N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N’-isonicotinoylethanehydrazonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Sulfanyl Intermediate: The initial step involves the reaction of 4-chlorothiophenol with an appropriate alkylating agent to form the 4-chlorophenyl sulfanyl intermediate.
Coupling with Isonicotinoyl Hydrazide: The intermediate is then coupled with isonicotinoyl hydrazide under suitable conditions, such as in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Final Cyclization: The final step involves cyclization to form the desired 2-[(4-chlorophenyl)sulfanyl]-N’-isonicotinoylethanehydrazonamide compound. This step may require specific conditions such as heating or the use of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-N’-isonicotinoylethanehydrazonamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
2-[(4-chlorophenyl)sulfanyl]-N’-isonicotinoylethanehydrazonamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which 2-[(4-chlorophenyl)sulfanyl]-N’-isonicotinoylethanehydrazonamide exerts its effects is likely related to its ability to interact with specific molecular targets. The presence of the chlorophenyl and sulfanyl groups may allow it to bind to enzymes or receptors, modulating their activity. The isonicotinoyl hydrazonamide moiety could also play a role in its biological activity by interacting with nucleic acids or proteins.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I)
- N-(3-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound II)
- O-Ethyl S-2-(dimethylethylammonium) ethyl methylphosphonothiolate iodide
- Triazolone derivatives with chlorophenyl and sulfanyl groups
Table 1: Structural and Crystallographic Comparison
Key Differences and Implications
Substituent Position: The 4-chlorophenyl group in the target compound and Compound I enhances planarity compared to the 3-chlorophenyl isomer (Compound II), which exhibits larger dihedral angles (59.70°–62.18° vs. 42.25°). This steric difference may influence molecular packing and solubility.
Hydrogen-Bonding and Crystal Packing: Compound I forms R22(8) inversion dimers via N–H⋯N bonds, while Compound II adopts a 3D network with N–H⋯Cl interactions . The target compound’s isonicotinoyl group may favor similar dimerization or π-π stacking with its pyridine ring. Ionic analogs like O-Ethyl S-2-ammonium phosphonothiolate rely on charge-assisted interactions, contrasting with the neutral, H-bond-driven networks of the target compound.
Biological Relevance: Diaminopyrimidinyl analogs (Compounds I/II) are associated with antimicrobial activity due to their structural resemblance to folate biosynthesis intermediates .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-[(4-chlorophenyl)sulfanyl]-N'-isonicotinoylethanehydrazonamide?
Answer:
The synthesis involves three key steps:
Electrophilic aromatic substitution to introduce the 4-chlorophenyl group (e.g., using chlorobenzene derivatives under Friedel-Crafts conditions) .
Formation of the sulfanyl linkage via nucleophilic substitution, where a thiol group reacts with a halogenated intermediate (e.g., using mercaptoacetic acid and imidazole derivatives under basic conditions) .
Hydrazonamide coupling between the sulfanyl intermediate and isonicotinic acid hydrazide, typically mediated by coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .
Critical Parameters: Control reaction temperature (60–80°C for sulfanyl formation) and use anhydrous solvents to avoid hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Basic: How should researchers characterize the compound’s structural integrity and purity?
Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy:
- IR Spectroscopy : Detect characteristic bands for C=O (1650–1700 cm⁻¹) and N-H stretching (3200–3300 cm⁻¹) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% for biological assays) .
Advanced: How can conflicting reports about the compound’s biological activity (e.g., antimicrobial vs. inactive) be resolved?
Answer:
Contradictions often arise from variations in:
Structural Analogues : Minor substituent changes (e.g., methyl vs. methoxy groups on the phenyl ring) drastically alter activity. Compare data using analogues with identical substituents .
Assay Conditions :
- Standardize MIC (Minimum Inhibitory Concentration) testing using CLSI guidelines for bacterial strains (e.g., E. coli ATCC 25922) .
- Control solvent effects (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .
Target Specificity : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to bacterial enoyl-ACP reductase or human kinases, clarifying selectivity .
Advanced: How to design experiments to elucidate the compound’s mechanism of action in anticancer studies?
Answer:
A multi-modal approach is recommended:
In Vitro Screening :
- Test against NCI-60 cancer cell lines, with dose-response curves (0.1–100 µM) to determine IC50 values .
Apoptosis Assays :
- Use flow cytometry (Annexin V/PI staining) to quantify apoptosis in treated vs. untreated cells .
Target Identification :
- Perform kinome-wide profiling (e.g., KinomeScan) to identify inhibited kinases .
- Validate via siRNA knockdown of top targets (e.g., AKT1 or EGFR) to observe rescue effects .
Advanced: What strategies optimize the compound’s bioactivity through structural modification?
Answer:
Focus on functional group tuning:
Sulfanyl Linkage : Replace with sulfoxide/sulfone groups to enhance oxidative stability and target binding .
Hydrazonamide Core : Introduce electron-withdrawing groups (e.g., -NO₂) on the isonicotinoyl ring to improve hydrogen bonding with biological targets .
4-Chlorophenyl Group : Substitute with trifluoromethyl (-CF3) for increased lipophilicity and membrane permeability .
Synthetic Validation : Monitor reaction intermediates via LC-MS to ensure regioselectivity .
Basic: Which functional groups are critical for the compound’s reactivity in nucleophilic environments?
Answer:
Key reactive sites include:
- Sulfanyl (-S-) Group : Prone to oxidation (e.g., forming sulfoxides with H2O2) or alkylation (e.g., with methyl iodide) .
- Hydrazonamide (-NH-N=C-O-) : Participates in Schiff base formation or coordination with metal ions (e.g., Cu²+ for chelation studies) .
- 4-Chlorophenyl Ring : Undergoes electrophilic substitution (e.g., nitration) at the para position due to electron-withdrawing Cl .
Advanced: How can computational methods predict the compound’s interaction with biological targets?
Answer:
Molecular Dynamics (MD) Simulations :
- Simulate binding to ATP-binding sites (e.g., using GROMACS) to assess stability over 100 ns trajectories .
QSAR Modeling :
- Develop models with descriptors like logP and polar surface area to correlate structure with antimicrobial IC50 .
Docking Studies :
- Use PyMol to visualize interactions with DNA gyrase (PDB: 1KZN), highlighting hydrogen bonds with Arg136 and hydrophobic contacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
